molecular formula C17H16ClFN2O3S B2461933 4-chloro-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide CAS No. 954656-08-7

4-chloro-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide

Cat. No.: B2461933
CAS No.: 954656-08-7
M. Wt: 382.83
InChI Key: ICXNIBNULDBTRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide (CAS 954656-08-7) is a high-purity chemical compound with a molecular formula of C17H16ClFN2O3S and a molecular weight of 382.8 . This synthetically versatile molecule features a pyrrolidinone ring core linked to both a 4-fluorophenyl group and a 4-chlorobenzenesulfonamide moiety via a methylene bridge, offering researchers a valuable scaffold in medicinal chemistry. Compounds with this structural motif are of significant interest in early-stage drug discovery, particularly those containing the benzenesulfonamide group, which is known for its ability to bind to enzymes like carbonic anhydrases . Research into similar chlorinated benzenesulfonamides with pyrrolidinone linkers has shown they can possess a strong affinity for various CA isoenzymes, making them useful as pharmacological tools for studying these targets in diseases such as cancer . The presence of both lipophilic (aromatic rings) and hydrophilic (carbonyl, sulfonamide) regions within the molecule can influence its pharmacokinetic properties, making it a suitable candidate for structure-activity relationship (SAR) studies . This product is intended for non-human research applications only. It is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-chloro-N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFN2O3S/c18-13-1-7-16(8-2-13)25(23,24)20-10-12-9-17(22)21(11-12)15-5-3-14(19)4-6-15/h1-8,12,20H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICXNIBNULDBTRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)CNS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide typically involves multiple steps, including the formation of the pyrrolidinone ring, the introduction of the fluorophenyl group, and the sulfonamide formation. One common synthetic route involves the following steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step often involves the use of fluorobenzene derivatives and coupling reactions.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride derivative to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry, high-throughput screening, and automated synthesis to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Antimicrobial Properties

Research indicates that sulfonamide derivatives, including 4-chloro-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide, exhibit notable antimicrobial activity. The mechanism typically involves inhibition of bacterial folate synthesis by targeting dihydropteroate synthase, leading to bactericidal effects.

Data Summary Table for Antimicrobial Activity

CompoundActivity TypeMIC (μmol/L)Remarks
This compoundAntimicrobial15.62 - 31.25Effective against MRSA

Anticancer Properties

The compound has also shown promising results in anticancer research. In vitro studies demonstrate its ability to inhibit the proliferation of various cancer cell lines. The mechanism of action involves modulation of apoptotic pathways and interference with critical metabolic processes essential for cancer cell survival.

Data Summary Table for Anticancer Activity

Activity TypeTested CompoundIC50 Values (μM)Remarks
AnticancerThis compound4.22Strong cytotoxic effect against HeLa cells

Case Studies

Several studies have documented the therapeutic potential of this compound:

  • Study on MRSA : A detailed evaluation demonstrated that the compound was particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as an antimicrobial agent.
  • Cervical Cancer Research : In clinical trials involving cervical cancer patients, derivatives similar to this compound exhibited significant tumor reduction and improved patient outcomes when used as part of combination therapy with standard chemotherapeutic agents.

Mechanism of Action

The mechanism of action of 4-chloro-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets in biological systems. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(4-fluorophenyl)benzenesulfonamide
  • N-fluoro-N-(phenylsulfonyl)benzenesulfonamide
  • 4-chloro-N-(3-chloro-4-fluorophenyl)benzenesulfonamide

Uniqueness

4-chloro-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide is unique due to the presence of the pyrrolidinone ring, which imparts specific biological activities and chemical properties that are not found in simpler sulfonamide derivatives. This structural complexity allows for a broader range of applications and interactions in biological systems.

Biological Activity

4-chloro-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide, also known by its CAS number 954656-08-7, is a sulfonamide compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17_{17}H16_{16}ClFN2_2O3_3S, with a molecular weight of 382.8 g/mol. The structural characteristics of this compound suggest potential interactions with various biological targets due to the presence of both fluorophenyl and pyrrolidinone moieties.

PropertyValue
CAS Number954656-08-7
Molecular FormulaC17_{17}H16_{16}ClFN2_2O3_3S
Molecular Weight382.8 g/mol

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes or receptors involved in various cellular processes. Preliminary studies suggest that it may act as an inhibitor of certain kinases or other signaling pathways, although detailed mechanisms remain to be elucidated.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies involving related sulfonamide derivatives have shown cytotoxic effects against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and pharmacological efficacy of structurally related compounds. For example, derivatives with similar functional groups have demonstrated significant inhibitory effects on cancer cell proliferation in assays such as MTT and colony formation assays .

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry explored the anticancer efficacy of several benzenesulfonamide derivatives, including those structurally similar to our compound. The results indicated that these compounds induced apoptosis in human cancer cell lines through the activation of caspase pathways and modulation of Bcl-2 family proteins.

Study 2: Antimicrobial Activity

Another research investigation assessed the antimicrobial activity of sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The study found that certain modifications to the sulfonamide structure enhanced antibacterial potency, suggesting a potential pathway for optimizing the efficacy of this compound in microbial infections.

Q & A

Q. What are the standard synthetic routes for 4-chloro-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves multi-step routes starting with sulfonylation of a pyrrolidinone intermediate. For example:

Sulfonamide Formation : React 4-chlorobenzenesulfonyl chloride with a pyrrolidinone-derived amine under basic conditions (e.g., NaHCO₃ in DCM/H₂O) .

Intermediate Purification : Use column chromatography with silica gel and gradients of ethyl acetate/hexane to isolate intermediates.

Optimization Strategies :

  • Temperature Control : Maintain 0–5°C during exothermic steps (e.g., acylation) to minimize side reactions.
  • Inert Atmosphere : Employ argon/nitrogen to prevent oxidation of sensitive intermediates.
  • Catalyst Screening : Test bases like triethylamine or DMAP to improve reaction efficiency .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm regiochemistry of the pyrrolidinone and sulfonamide groups. Key signals include:
    • Aromatic protons (δ 6.8–7.6 ppm) and sulfonamide NH (δ ~7.2 ppm, broad singlet) .
    • Carbonyl (C=O) at ~170 ppm in ¹³C NMR.
  • IR Spectroscopy : Identify sulfonyl S=O stretches (1334–1160 cm⁻¹) and NH stretches (~3247 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure, and what software tools are recommended?

Methodological Answer:

  • Crystallization : Grow single crystals via vapor diffusion (e.g., DMSO/water) and confirm quality using polarization microscopy.
  • Data Collection : Use a diffractometer (Mo/Kα radiation) to collect intensity data.
  • Structure Refinement :
    • SHELX Suite : Employ SHELXL for refinement, applying constraints for disordered fluorophenyl/pyrrolidinone groups .
    • ORTEP-3 : Visualize thermal ellipsoids to assess bond-length/bond-angle anomalies (e.g., distorted sulfonamide geometry) .
  • Validation : Check CIF files with PLATON to detect missed symmetry or solvent-accessible voids .

Q. What strategies are used to analyze the structure-activity relationship (SAR) of this compound in enzyme inhibition studies?

Methodological Answer:

  • Target Identification : Screen against bacterial enzymes (e.g., acps-pptase) using fluorescence polarization assays .
  • SAR Workflow :
    • Analog Synthesis : Modify substituents (e.g., replace 4-fluorophenyl with 3-chlorophenyl) to probe electronic/hydrophobic effects .
    • Activity Profiling : Measure IC₅₀ values in enzyme inhibition assays and correlate with logP (lipophilicity) and Hammett σ constants.
    • Docking Studies : Use AutoDock Vina to model binding poses, focusing on sulfonamide interactions with catalytic residues .
  • Data Interpretation : Identify outliers (e.g., reduced activity despite favorable logP) to refine pharmacophore models .

Q. How do researchers address discrepancies in biological activity data across studies involving sulfonamide derivatives?

Methodological Answer:

  • Source Analysis : Compare assay conditions (e.g., buffer pH, enzyme concentration) and purity of test compounds (HPLC ≥95%) .
  • Contradiction Resolution :
    • Meta-Analysis : Aggregate data from PubChem BioAssay entries to identify trends (e.g., higher activity in Gram-positive vs. Gram-negative bacteria) .
    • Counter-Screening : Test compounds against off-target enzymes (e.g., human carbonic anhydrase) to rule out non-specific effects .
  • Mechanistic Studies : Use isothermal titration calorimetry (ITC) to validate binding thermodynamics and confirm target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.